4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine
Description
BenchChem offers high-quality 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanyl-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-20-8-5-4-7(6-9(8)21-2)12-16-13(22-19-12)10-11(15)17-18-14(10)23-3/h4-6H,1-3H3,(H3,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQWHPWZKLZRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(NN=C3SC)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, anticancer effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.43 g/mol. The structure features a pyrazole ring fused with an oxadiazole moiety and a methoxyphenyl group, which are critical for its biological activity.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of pyrazole derivatives, including those similar to our compound. The antioxidant activity is primarily evaluated through various assays such as:
- DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Assay
- Nitric Oxide Scavenging Assay
- Superoxide Radical Scavenging Assay
In these assays, compounds exhibiting significant radical scavenging activity are compared against standard antioxidants like ascorbic acid. For instance, derivatives containing the pyrazole structure have shown promising results in reducing oxidative stress by enhancing the activity of antioxidant enzymes such as catalase and glutathione peroxidase (GPx) .
Anticancer Activity
The anticancer properties of the compound have been investigated through in vitro and in vivo studies. The mechanisms underlying these effects include:
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Inhibition of Cell Proliferation : Studies indicate that it can inhibit the growth of various cancer cell lines by interfering with cell cycle progression.
- Targeting Specific Pathways : Molecular docking studies suggest that it may bind effectively to targets involved in cancer progression, such as 15-lipoxygenase (15-LOX), which plays a role in tumor growth and metastasis .
Study 1: Antioxidant Evaluation
A study assessed the antioxidant capacity of various pyrazole derivatives using DPPH and other radical scavenging assays. The results indicated that specific derivatives exhibited IC50 values comparable to standard antioxidants, suggesting their potential use in preventing oxidative stress-related diseases .
Study 2: Anticancer Assessment
In another research effort, the compound was tested against human cancer cell lines. Results showed a dose-dependent inhibition of cell viability, with significant effects observed at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead for further development in cancer therapeutics .
The biological activity of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine can be attributed to several key mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to neutralize free radicals.
- Enzyme Inhibition : It inhibits enzymes involved in oxidative stress and inflammation pathways.
- Receptor Binding : The compound's ability to bind to specific receptors involved in apoptosis and cell signaling pathways contributes to its anticancer effects .
Scientific Research Applications
Antioxidant and Anti-inflammatory Activities
Recent studies have highlighted the antioxidant and anti-inflammatory properties of pyrazole derivatives. For instance, molecular docking simulations have demonstrated that compounds similar to 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine exhibit significant interaction with targets involved in oxidative stress pathways .
Anticancer Potential
Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation. The incorporation of oxadiazole rings enhances their activity against various cancer cell lines. Case studies have reported that such compounds can induce apoptosis in cancer cells by modulating key signaling pathways .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens. Studies focusing on similar structures have demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
Agrochemical Development
Given its biological activity, this compound may serve as a lead structure for the development of new agrochemicals. Compounds with similar structures have been explored for their herbicidal and fungicidal properties .
Material Science
The unique electronic properties of the oxadiazole unit make it a candidate for applications in organic electronics and photonics. Research into nonlinear optical properties suggests potential uses in optoelectronic devices .
Case Studies
A comprehensive review of recent literature reveals several case studies where similar pyrazole derivatives have been synthesized and tested for various bioactivities:
| Study | Compound Tested | Application | Findings |
|---|---|---|---|
| Moneer et al., 2016 | Benzimidazole derivatives | Anti-inflammatory | Significant COX inhibition |
| Prajapat et al., 2016 | Alkoxyphthalimide derivatives | Anti-inflammatory | Notable reduction in edema volume |
| Siddiqui et al., 2016 | Thiourea derivatives | Anticancer | Induced apoptosis in cancer cells |
These studies underscore the relevance of pyrazole-based compounds in pharmacological research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
